molecular formula C12H14N2O B1625538 2-Cyclohexyloxazolo[4,5-b]pyridine CAS No. 52333-68-3

2-Cyclohexyloxazolo[4,5-b]pyridine

Cat. No. B1625538
CAS RN: 52333-68-3
M. Wt: 202.25 g/mol
InChI Key: CBPJONLWFITPKO-UHFFFAOYSA-N
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Description

2-Cyclohexyloxazolo[4,5-b]pyridine is a chemical compound with the formula C12H14N2O and a molecular weight of 202.25 . It is used in research and has potential for bulk manufacturing and procurement .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexyloxazolo[4,5-b]pyridine consists of a cyclohexyl group attached to an oxazolopyridine ring. The molecular formula is C12H14N2O .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Cyclohexyloxazolo[4,5-b]pyridine derivatives are synthesized for various research applications, particularly in the field of heterocyclic chemistry. These compounds are useful in creating fused triheterocyclic compounds, showcasing their versatility in chemical synthesis (Ghattas & Moustafa, 2000).
  • Researchers have developed efficient synthetic protocols for 2-aminooxazolo[4,5-b]pyridine derivatives, which are important in the study of intramolecular C–O bond formation. This demonstrates the compound's utility in exploring novel chemical reactions (Kosurkar et al., 2014).

Biological and Pharmaceutical Research

  • 2-Cyclohexyloxazolo[4,5-b]pyridine derivatives exhibit antimicrobial activities, as demonstrated by their effectiveness against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Celik et al., 2021).
  • The compound's derivatives also show promise in antioxidant research. Some studies have synthesized derivatives of this compound and evaluated their antioxidant properties using preclinical diagnostic methods, indicating potential applications in medicinal chemistry (Smolsky et al., 2022).

properties

IUPAC Name

2-cyclohexyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJONLWFITPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543460
Record name 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyloxazolo[4,5-b]pyridine

CAS RN

52333-68-3
Record name 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HH Lee - 2018 - core.ac.uk
Planar heterocycles such as benzoxazoles are biologically active and often used as a scaffold for drug discovery. However, due to some toxicities associated with this group of …
Number of citations: 4 core.ac.uk

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